4-Chloro-6-ethylsulfanylpyrimidin-2-amine
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Overview
Description
4-Chloro-6-ethylsulfanylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethylsulfanyl group at the 6th position, and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethylsulfanylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylsulfanylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the methylsulfanyl group with the ethylsulfanyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-ethylsulfanylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfanyl form.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the ethylsulfanyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethylsulfanylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of ethylsulfanyl.
2-Anilinopyrimidines: These compounds have aniline groups instead of the ethylsulfanyl group and exhibit different biological activities.
Uniqueness: 4-Chloro-6-ethylsulfanylpyrimidin-2-amine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for different applications .
Properties
CAS No. |
6307-37-5 |
---|---|
Molecular Formula |
C6H8ClN3S |
Molecular Weight |
189.67 g/mol |
IUPAC Name |
4-chloro-6-ethylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3S/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
UYKHEKWSJLRGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
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